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Compound of Interest

Compound Name: Tridecanoic acid, sodium salt (1:1)

Cat. No.: B3044290

An In-depth Technical Guide to the Natural Sources and Occurrence of Tridecanoic Acid

Introduction

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest within the
scientific community for its uniqgue metabolic properties and potential as a biomarker.[1] Unlike
its even-chained counterparts, the metabolism of tridecanoic acid yields propionyl-CoA, which
can replenish tricarboxylic acid (TCA) cycle intermediates and support gluconeogenesis.[1]
This document provides a comprehensive overview of the natural sources, occurrence, and
analytical methodologies related to tridecanoic acid, intended for researchers, scientists, and
professionals in drug development.

Natural Occurrence and Dietary Sources

Tridecanoic acid is found in trace amounts in a variety of natural sources, including dairy
products, plants, and fermented foods.[1][2][3] Its presence in dairy is largely attributed to the
lipogenesis by rumen bacteria.[1]

Microbial Origins

The primary natural sources of odd-chain saturated fatty acids, including tridecanoic acid, are
microorganisms. Rumen bacteria in cattle and other ruminants incorporate propionate into their
lipid synthesis, leading to the presence of these fatty acids in milk and meat products.[1] In
humans, anaerobic bacteria in the colon can also produce odd-chain fatty acids, which are then
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absorbed into circulation.[1] Tridecanoic acid has also been identified as a product of the
anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]

Dairy Products

Dairy products are a significant dietary source of tridecanoic acid for humans, although it is
present in small quantities.[1][4][5] The concentration can vary depending on the specific
product and its fat content.

Plant Sources

Tridecanoic acid has been identified in a number of plants. Some of the reported plant sources
include nutmeg, muskmelon, black elderberry, and coconut.[2] It has also been reported in
Leea guineensis and Inula grandis.[6]

Fermented Foods

Certain fermented foods can also contain small amounts of tridecanoic acid.[1] Examples
include some aged cheeses, kefir, and natto.[1]

Human Milk

Tridecanoic acid is also a component of human milk.[7][8] Its concentration can be influenced
by maternal diet.[3][9]

Quantitative Data on Tridecanoic Acid Occurrence

The following table summarizes the concentration of tridecanoic acid in various food sources as
reported in the literature.
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Concentration (mg per

Food Source Reference
100q)
Curry Powder 79 [4]
Cream (milk fat) 39 [5]
Whipping cream (milk fat) 33 [5]
Chili Powder 27 [4]
Natural cheese (cream) 27 [5]
Natural cheese (parmesan) 26 [5]
American Cheese Food 25 [4]
Natural cheese (gouda) 23 [5]
Cheese spread 22 [5]
Natural cheese (blue) 22 [5]
Natural cheese (camembert) 22 [5]
Natural cheese (emmental) 21 [5]
Natural cheese (edam) 21 [5]
Cream (milk and vegetable fat) 19 [5]
Whipping cream (milk and
vegth;bli fat) ( 16 ]
Canned Cream Of Chicken
Soup 10 [4]
Bavarian cream 5 [5]
Dry Chicken Noodle Soup Mix 4 [4]
Short cake 4 [5]
Natural cheese (cottage) 4 [5]
Goat milk 3 [5]
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Yogurt (whole milk,

unsweetened) 3 ]
Ordinary liquid milk 3 [5]
Chocolate Milk Beverage 2 [4]
Chocolate Puddings 2 [4]
Egg Custards 2 [4]
Lasagna With Meat & Sauce 2 [4]
Reduced Fat Milk (2%) 2 [4]
Jelly (milk) 2 [5]
Dry Onion Soup Mix 1 [4]
Italian Dressing (Fat-Free) 1 [4]
Waffle (jam) 1 (5]

Biological Role and Signaling Pathways

Tridecanoic acid, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-
chain fatty acids.[1]

B-Oxidation Pathway

Within the mitochondria, tridecanoic acid undergoes [-oxidation.[1] This process involves the
sequential removal of two-carbon units in the form of acetyl-CoA.[1] For tridecanoic acid, this
continues until a three-carbon fragment, propionyl-CoA, remains.[1][10] Propionyl-CoA is then
carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[1][10]
Succinyl-CoA can then enter the TCA cycle, contributing to anaplerosis and providing a
substrate for gluconeogenesis.[1][10]

[3-Oxidation of Tridecanoic Acid

Experimental Protocols for Analysis

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://wholefoodcatalog.info/nutrient/tridecanoic_acid/foods/high/1/
https://wholefoodcatalog.info/nutrient/tridecanoic_acid/foods/high/1/
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://wholefoodcatalog.info/nutrient/tridecanoic_acid/foods/high/1/
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://www.careomnia.com/nutrition-tool-nutrient?nutrientID=192
https://wholefoodcatalog.info/nutrient/tridecanoic_acid/foods/high/1/
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://m.youtube.com/watch?v=xW1xQKlJOvw
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://m.youtube.com/watch?v=xW1xQKlJOvw
https://www.news-medical.net/health/Tridecanoic-Acid-(C13)-The-Odd-Chain-Fatty-Acid-With-Big-Implications.aspx
https://m.youtube.com/watch?v=xW1xQKlJOvw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The quantification of tridecanoic acid in biological and food matrices typically involves lipid
extraction, derivatization, and chromatographic separation coupled with detection.

Lipid Extraction

A widely used method for lipid extraction is the Folch procedure or a modification thereof.[11]

Modified Folch Extraction Protocol:

Homogenize the sample in a chloroform/methanol mixture (typically 2:1, v/v).

e Add a known amount of an internal standard, such as a deuterated or a different odd-chain
fatty acid (e.g., nonadecanoic acid), to the sample prior to extraction for accurate
quantification.[11]

o After vigorous mixing, the mixture is centrifuged to separate the phases.
e The lower chloroform phase, containing the lipids, is carefully collected.

e The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.
[11]

Derivatization to Fatty Acid Methyl Esters (FAMES)

For gas chromatography (GC) analysis, the fatty acids are typically converted to their more
volatile methyl ester derivatives (FAMES).

Transesterification Protocol:
e The dried lipid extract is redissolved in a small volume of chloroform.

e A solution of methanol and an acid catalyst, such as hydrochloric acid or boron trifluoride
(BF3), is added.[11][12]

e The mixture is heated (e.g., at 100°C for 1 hour) in a sealed tube to allow for the
transesterification reaction to complete.[11]

 After cooling, the FAMESs are extracted into an organic solvent like hexane.[11]
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e The hexane layer is collected and may be washed with water to remove the catalyst and
other polar impurities.

» The final hexane solution containing the FAMESs is concentrated before GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a powerful technique for the separation and identification of fatty acids.

GC-MS Protocol:

An aliquot of the FAMES solution is injected into the GC.

e The FAMEs are separated on a capillary column (often a polar column) based on their
boiling points and polarity.

e The separated compounds then enter the mass spectrometer, where they are ionized and
fragmented.

e The resulting mass spectrum provides a unique fingerprint for each compound, allowing for
its identification.

« Quantification is achieved by comparing the peak area of the tridecanoic acid methyl ester to
that of the internal standard.

Workflow for Tridecanoic Acid Analysis

Conclusion

Tridecanoic acid, while present in trace amounts in the human diet, is a fascinating molecule
with a unique metabolic pathway that distinguishes it from more common even-chain fatty
acids. Its primary natural sources are microbial, leading to its presence in dairy products and, to
a lesser extent, fermented foods and certain plants. The analytical methods for its quantification
are well-established, typically relying on GC-MS analysis of its methyl ester derivative. Further
research into the physiological roles of tridecanoic acid and its potential as a biomarker for
dietary intake and gut microbiome activity is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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